molecular formula C8H2ClF4N B186244 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile CAS No. 129931-47-1

3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile

Cat. No.: B186244
CAS No.: 129931-47-1
M. Wt: 223.55 g/mol
InChI Key: XRFKGJGJYKZNMH-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2ClF4N. It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine, fluorine, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile can be achieved through several methods. One common approach involves the Sandmeyer reaction, where 2-chloro-5-trifluoromethylaniline is reacted with copper cyanide or sodium cyanide . This reaction typically requires controlled conditions, including specific temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to maximize efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation can produce benzoic acids .

Scientific Research Applications

3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile is unique due to the presence of both chlorine and fluorine atoms, along with the trifluoromethyl group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .

Properties

IUPAC Name

3-chloro-2-fluoro-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2ClF4N/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFKGJGJYKZNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599774
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129931-47-1
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride, 6.0 g (50 mmol) was added to a slurry of 4.0 g (16 mmol) 3-chloro-2-fluoro-5-(trifluoromethyl) benzamide and 15 mL dimethylformamide at 0° C. After stirring for one hour the reaction mixture was diluted with 25 mL pentane and neutralized by dropwise addition of a saturated potassium carbonate solution and filtered. The pentane solution was dried and distilled to yield 3-chloro-2-fluoro-5-(trifluoromethyl) benzonitrile in 71% yield, bp 75°-85° C./20 mm Hg.
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4 g
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25 mL
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